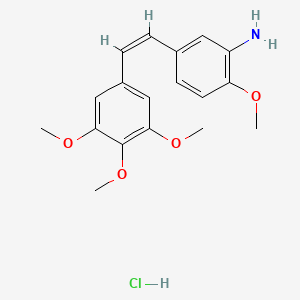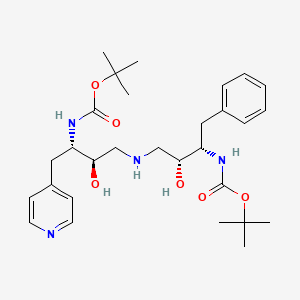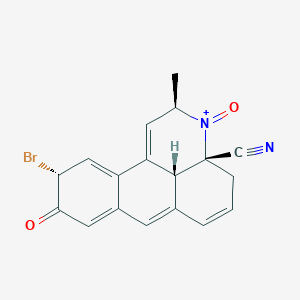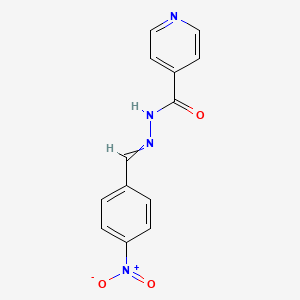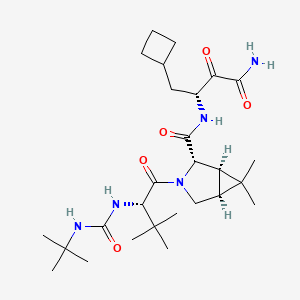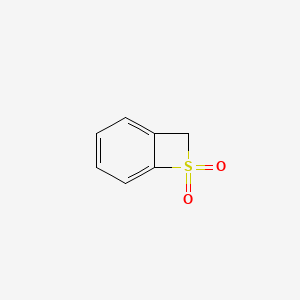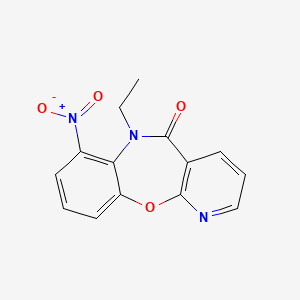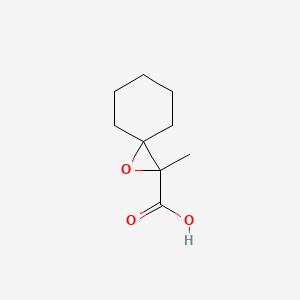![molecular formula C17H20O7S4 B12788201 [2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 4239-69-4](/img/structure/B12788201.png)
[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiolan ring, the introduction of the sulfinyl group, and the construction of the tetrahydrofuro[2,3-d][1,3]dioxol ring system. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to reduce waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group or to modify other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group can yield the corresponding sulfonate, while reduction can lead to the formation of a thiol or sulfide.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study the function of specific enzymes or pathways. Its ability to undergo various chemical reactions makes it a useful tool for modifying biological molecules and studying their interactions.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure and reactivity could be exploited to develop new drugs with specific targets and mechanisms of action.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of [2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the modification of proteins, nucleic acids, or other biomolecules, affecting their function and activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
Thiourea-based compounds: These compounds share some structural features and reactivity with [2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate.
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups that can undergo various chemical reactions
Propriétés
Numéro CAS |
4239-69-4 |
|---|---|
Formule moléculaire |
C17H20O7S4 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
[2,2-dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O7S4/c1-9-4-6-10(7-5-9)28(19,20)24-13-12(11-8-25-16(26-11)27-18)21-15-14(13)22-17(2,3)23-15/h4-7,11-15H,8H2,1-3H3 |
Clé InChI |
DTXXISPQLZREMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CSC(=S=O)S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



